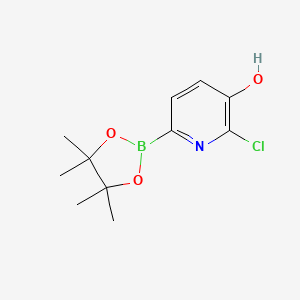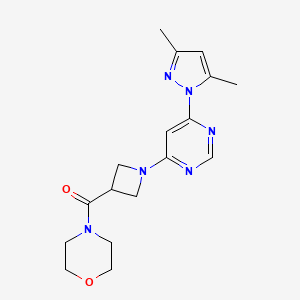
1-Cyclopropylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Cyclopropylcyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 1236076-63-3 . It has a molecular weight of 110.16 and its IUPAC name is [1,1’-bi(cyclopropane)]-1-carbaldehyde .
Molecular Structure Analysis
The InChI code for “1-Cyclopropylcyclopropane-1-carbaldehyde” is 1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Prins-Type Cyclization for Hexahydrooxonine and Cyclopenta[ b]pyran Synthesis
Researchers have developed a TiX4-mediated Prins-type cyclization technique using cyclopropane carbaldehydes. This process allows for the highly stereoselective construction of strained hexahydrooxonines and bicyclic octahydrocyclopenta[b]pyrans, demonstrating the versatility of cyclopropane carbaldehydes in synthesizing complex molecular architectures (Kumar, Dey, & Banerjee, 2018).
Ring-Opening Reactions for Chalcogenation
The treatment of meso-cyclopropyl carbaldehydes with organocatalysts and chalcogenyl chlorides leads to regio-, diastereo-, and enantioselective 1,3-chlorochalcogenated products. This showcases the application in achieving highly selective transformations that introduce adjacent stereocenters into the cyclopropane framework (Wallbaum, Garve, Jones, & Werz, 2016).
Photochemistry for Cycloalkanecarbaldehyde Transformation
The study of the photochemistry of cyclopropanecarbaldehyde revealed that irradiation leads to hydrogen abstraction and the formation of various photoproducts, providing insights into the photoreduction processes of cycloalkanecarbaldehydes. This research highlights the potential of photochemical methods in manipulating cyclopropane derivatives for the synthesis of complex molecules (Funke & Cerfontain, 1976).
Applications in Stereoselective Synthesis
The development of methods for the synthesis of cyclopropyl alcohol boronate esters and their subsequent transformations underscores the utility of cyclopropyl carbaldehydes in stereoselective organic synthesis. These compounds serve as valuable building blocks for creating molecules with multiple stereocenters, highlighting the role of cyclopropane derivatives in constructing complex chiral structures (Hussain et al., 2009).
Cycloaddition Reagents for Cyclopropane and Epoxide Synthesis
Diamidocarbenes have been identified as versatile reagents for the synthesis of cyclopropanes and epoxides through [2+1] cycloaddition reactions. These reactions are both rapid and thermally reversible, showcasing the potential for dynamic covalent chemistry applications and the synthesis of linear carboxylic acids from cyclopropane derivatives (Moerdyk & Bielawski, 2012).
properties
IUPAC Name |
1-cyclopropylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-7(3-4-7)6-1-2-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIBEEUNIVYPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)

![2-[[1-[2-(4-Phenylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2643032.png)


![2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2643039.png)
![4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2643040.png)
![N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2643041.png)


![4-(dimethylsulfamoyl)-N-[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2643046.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)
